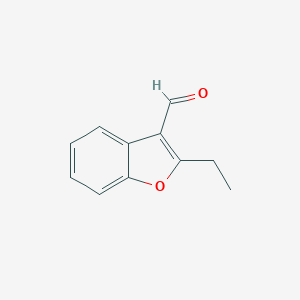

2-Ethyl-1-benzofuran-3-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCCWCFOHNTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390217 | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-41-3 | |

| Record name | 2-Ethyl-3-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzofurancarboxaldehyde, 2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

The precise installation of substituents at the C2 and C3 positions of the benzofuran (B130515) core is a key challenge in synthetic organic chemistry. The regioselective synthesis of this compound can be approached through various advanced strategies, broadly categorized into transition metal-catalyzed and transition metal-free cyclization reactions. A prevalent and well-documented method involves a two-step process: the initial synthesis of 2-ethylbenzofuran (B194445) followed by its formylation, most commonly via the Vilsmeier-Haack reaction.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers powerful tools for the construction of the benzofuran ring system with high efficiency and control. Catalysts based on palladium, copper, gold, and other metals have been extensively explored for their ability to mediate the formation of the crucial C-O and C-C bonds.

Palladium catalysts are widely employed in the synthesis of benzofurans. numberanalytics.com These reactions often involve the coupling of a phenol (B47542) derivative with a suitable alkyne or other coupling partner. For the synthesis of 2,3-disubstituted benzofurans, palladium-catalyzed oxidative annulations between phenols and α,β-unsaturated carboxylic acids have been reported to yield products with excellent regioselectivity. nih.gov While direct synthesis of this compound via a one-pot palladium-catalyzed cyclization is not extensively documented, the functionalization of a pre-formed benzofuran ring using palladium-catalyzed cross-coupling reactions represents a viable strategy. For instance, a 2-ethyl-3-halobenzofuran could potentially undergo a palladium-catalyzed formylation or a related carbonylation reaction.

A general approach to 2,3-disubstituted benzofurans involves the palladium-catalyzed reaction of phenols with alkenylcarboxylic acids. nih.gov Although specific examples leading directly to the title compound are scarce, the methodology provides a framework for potential synthetic routes.

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Phenols, Alkenylcarboxylic Acids | 2,3-Disubstituted Benzofurans | nih.gov |

| Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl acetate (B1210297), Nucleophiles | 2-Substituted Benzofurans | unicatt.it |

This table represents general palladium-catalyzed methods for benzofuran synthesis, which could be adapted for the target compound.

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of benzofurans. Copper-catalyzed reactions, such as the coupling of o-iodophenols with terminal alkynes followed by cyclization, are well-established methods for preparing 2-substituted benzofurans. nih.gov A one-pot, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has also been reported for the regioselective synthesis of polysubstituted benzofurans. rsc.org

The synthesis of 3-aminobenzofuran derivatives has been achieved through a copper-catalyzed one-pot reaction of o-hydroxyaldehydes, amines, and alkynes. nih.gov This highlights the potential of copper catalysts to facilitate the formation of functionalized benzofurans.

| Catalyst System | Starting Materials | Product Type | Reference |

| CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | nih.gov |

| Copper Catalyst | Phenols, Alkynes | Polysubstituted Benzofurans | rsc.org |

This table illustrates general copper-catalyzed approaches to benzofuran synthesis.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack, making them highly suitable for benzofuran synthesis via the cyclization of o-alkynylphenols. nih.gov These reactions often proceed under mild conditions with high atom economy. Gold-catalyzed intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols can lead to 2,3-disubstituted benzofurans.

Indium-catalyzed reactions have also been explored for the synthesis of heterocyclic compounds, although specific applications for the direct synthesis of this compound are less common in the literature.

Other transition metals, such as rhodium, have also been utilized in the synthesis of benzofurans. For instance, Rh(III)-catalyzed reactions between salicylaldehydes and ethyl 2-diazo-3-oxopropanoate have been shown to produce 3-ethoxycarbonyl benzofurans. orgsyn.org

Transition Metal-Free Cyclization Approaches

In recent years, there has been a growing interest in developing more sustainable and economical synthetic methods that avoid the use of transition metals. Several transition-metal-free approaches for the synthesis of benzofurans have been reported.

A common metal-free strategy involves the base-catalyzed intramolecular cyclization of o-ynylphenols, which can provide 2-substituted benzofurans in good to excellent yields under mild conditions. rsc.org Another approach is the intramolecular Friedel–Crafts reaction, which can be catalyzed by a strong acid to construct the benzofuran ring system. youtube.com

Furthermore, the Vilsmeier-Haack reaction stands as a classic and efficient metal-free method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govnih.gov The reaction of 2-ethylbenzofuran with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is a direct and widely used method to introduce the carbaldehyde group at the C3 position, yielding this compound. nih.gov The electrophilic substitution occurs preferentially at the electron-rich 3-position of the 2-substituted benzofuran. nih.govchemistrysteps.com

| Reaction Type | Reagents | Substrate | Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Ethylbenzofuran | This compound | nih.govnih.gov |

| Base-Catalyzed Cyclization | Cs₂CO₃ | o-ynylphenols | 2-Substituted Benzofurans | rsc.org |

This table highlights key transition-metal-free methods relevant to the synthesis of the target compound.

Strategies Involving Specific Precursors for Benzofuran-3-carbaldehyde Derivatives

The cyclization of o-alkynylphenols is a versatile and widely used strategy for the synthesis of benzofurans. This transformation can be catalyzed by a variety of transition metals, with gold and rhodium complexes being particularly effective. These catalysts act as π-Lewis acids, activating the alkyne for nucleophilic attack by the phenolic oxygen.

Gold(I) catalysts, for example, can efficiently promote the 5-endo-dig cyclization of o-alkynylphenols to afford the corresponding benzofuran derivatives. researchgate.netnih.gov Similarly, rhodium(I) complexes have been shown to catalyze domino-type sequential cyclization reactions of appropriately substituted o-alkynylphenols, leading to the formation of complex fused benzofuran systems. chimia.ch The synthesis of the o-alkynylphenol precursors can be achieved through Sonogashira coupling of an o-iodophenol with a terminal alkyne. chimia.ch

To synthesize this compound using this approach, one would start with an o-alkynylphenol bearing a propynyl (B12738560) group at the 2-position of the phenol. After the metal-catalyzed cyclization to form 2-ethyl-1-benzofuran, a subsequent formylation step at the 3-position would be required.

| Catalyst | Key Features | Ref. |

| Gold(I) Complexes | Efficient 5-endo-dig cyclization | researchgate.netnih.gov |

| Rhodium(I) Complexes | Domino sequential cyclizations for complex systems | chimia.ch |

o-Hydroxyphenones and salicylaldehydes are readily available and versatile starting materials for the synthesis of benzofuran derivatives. A classic and effective method for the synthesis of 2-acetylbenzofuran (B162037) involves the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base such as potassium carbonate. researchgate.net The resulting 2-acetylbenzofuran can then be envisioned as a precursor for this compound through a reduction of the acetyl group to an ethyl group, followed by formylation at the 3-position.

A more direct route to a 3-formylbenzofuran derivative involves the use of an o-hydroxyacetophenone derivative. For example, (2-acetyl-phenoxy)-acetic acid can be synthesized from 2-hydroxyacetophenone (B1195853) and ethyl chloroacetate, followed by hydrolysis. Heating this precursor with anhydrous sodium acetate in acetic anhydride (B1165640) leads to the formation of benzofuran-3-carbaldehyde. By starting with 2-hydroxypropiophenone, it is conceivable that this methodology could be adapted to synthesize this compound.

Furthermore, salicylaldehydes can be converted to 3-ethoxycarbonyl benzofurans in a one-pot reaction with ethyl diazoacetate in the presence of a Brønsted acid, followed by acid-catalyzed dehydration. orgsyn.org The resulting ester could then be converted to the desired 3-carbaldehyde through standard functional group transformations.

| Precursor | Reagents | Intermediate/Product | Ref. |

| Salicylaldehyde | Chloroacetone, K₂CO₃ | 2-Acetylbenzofuran | researchgate.net |

| 2-Hydroxyacetophenone derivative | Acetic anhydride, Sodium acetate | Benzofuran-3-carbaldehyde | |

| Salicylaldehyde | Ethyl diazoacetate, HBF₄·OEt₂, H₂SO₄ | 3-Ethoxycarbonyl benzofuran | orgsyn.org |

The conversion of a benzofuran-2-carboxaldehyde precursor to the 3-carbaldehyde isomer represents a synthetic challenge involving a formal migration of the formyl group. Direct methods for this transformation are not commonly reported. However, a multi-step sequence could be envisioned.

One hypothetical approach could involve the protection of the 2-formyl group, followed by electrophilic substitution at the 3-position to introduce a suitable functional group that can later be converted to a formyl group. For instance, after protection of the aldehyde at the 2-position, a Vilsmeier-Haack or a similar formylation reaction could be attempted at the 3-position. Deprotection would then yield the diformylated product, which would require selective manipulation of the 2-formyl group.

Alternatively, a more complex route could involve the reduction of the 2-carboxaldehyde to a hydroxymethyl group, protection of this alcohol, formylation at the 3-position, and then re-oxidation of the group at the 2-position back to an aldehyde, followed by selective removal. Given the complexities and potential for side reactions, such a route would require careful optimization of each step. The development of a direct and efficient method for this isomerization remains an area of interest in synthetic organic chemistry.

Functionalization and Derivatization of this compound

The strategic functionalization of this compound is crucial for the synthesis of a diverse array of heterocyclic compounds with potential biological and material science applications.

The aldehyde group is a highly reactive functional group that readily undergoes a variety of chemical reactions, making it a prime site for molecular elaboration.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.com This reaction is particularly effective with aldehydes, which react much faster than ketones. thermofisher.com The reaction of this compound with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, yields α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems, including pyrido[2,3-d]pyrimidines. scirp.orgresearchgate.net

The choice of catalyst and reaction conditions can significantly influence the outcome of the Knoevenagel condensation. Weak bases like piperidine (B6355638) or catalysts like boric acid are often employed. thermofisher.comsciforum.net The removal of water, a byproduct of the reaction, can help drive the equilibrium towards the formation of the desired product. thermofisher.com

Table 1: Examples of Knoevenagel Condensation Reactions with Benzofuran-based Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Naphthofuran-2-carbaldehyde | Ethyl cyanoacetate | Ethanol (B145695) (reflux) | Ethyl 2-cyano-3-(naphtho[2,1-b]furan-2-yl)acrylate | scirp.org |

| 4-Chlorobenzaldehyde | Malononitrile | Boric acid | 2-(4-Chlorobenzylidene)malononitrile | sciforum.net |

The aldehyde functionality of this compound readily reacts with hydrazines and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. nih.govdergipark.org.tr These reactions are typically carried out by condensing the aldehyde with the corresponding nitrogen-based nucleophile, often under mild acidic or basic conditions. nih.govorganic-chemistry.org

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2 and are formed through the reaction of an aldehyde or ketone with a hydrazine. dergipark.org.tr Similarly, oximes (R1R2C=NOH) are synthesized from aldehydes or ketones and hydroxylamine. youtube.com The formation of these derivatives serves not only as a method for the characterization of the parent aldehyde but also introduces a new functional group that can be further elaborated. For instance, benzofuran hydrazone derivatives have been synthesized and investigated for their biological activities. researchgate.net The oxime of this compound is also a known compound. hxchem.netechemi.com

Table 2: Formation of Hydrazones and Oximes

| Reactant | Reagent | Product Type |

| Aldehyde/Ketone | Hydrazine | Hydrazone |

| Aldehyde/Ketone | Hydroxylamine | Oxime |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of benzofuran derivatives.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 2-ethyl-1-benzofuran-3-carboxylic acid, can be achieved using a variety of oxidizing agents. This transformation is a key step in the synthesis of various benzofuran-2-carboxylic acid derivatives. researchgate.netresearchgate.net

Reduction: The reduction of the aldehyde group to a primary alcohol, (2-ethyl-1-benzofuran-3-yl)methanol, can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4). unicatt.it This alcohol can then be further functionalized, for example, by converting it to the corresponding acetate, which can participate in palladium-catalyzed reactions. unicatt.it

Table 3: Oxidation and Reduction of the Aldehyde Group

| Starting Material | Transformation | Product |

| This compound | Oxidation | 2-Ethyl-1-benzofuran-3-carboxylic acid |

| This compound | Reduction | (2-Ethyl-1-benzofuran-3-yl)methanol |

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. udel.edu This reaction involves the use of a phosphorus ylide, which reacts with the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide. udel.edu

The Wittig reaction and its variations can be applied to this compound to introduce a variety of substituted vinyl groups at the C-3 position. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-isomer. udel.edu While specific examples for this compound are not detailed in the provided context, the reaction of benzofuran-2,3-diones with stable ylides has been studied, demonstrating the applicability of this methodology to the benzofuran system. elsevierpure.com

The ethyl group at the C-2 position of the benzofuran ring can also be a site for chemical modification, although it is generally less reactive than the aldehyde group.

One potential reaction is radical bromination. In a molecule like ethylbenzene, the benzylic hydrogens of the ethyl group are susceptible to radical substitution. youtube.com Applying similar principles, the ethyl group of this compound could potentially undergo bromination at the benzylic position to introduce a bromine atom. This functionalized intermediate could then be used in further synthetic transformations. The bromination of 2-acetyl benzofuran has been reported, suggesting that such modifications on the side chain of benzofuran derivatives are feasible. researchgate.net For instance, 1-(benzofuran-2-yl)-2-bromoethanone can be synthesized by reacting benzofuran-2-yl methyl ketone with bromine. prepchem.com

Reactions on the Benzene (B151609) Ring of the Benzofuran System

The benzene portion of the benzofuran ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the fused furan (B31954) ring and any existing substituents. The oxygen atom of the furan ring acts as an activating, ortho-para directing group, enriching the electron density of the aromatic ring. youtube.com

Common electrophilic aromatic substitution reactions applicable to the benzofuran system include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com

Halogenation: Incorporation of halogen atoms (e.g., –Br, –Cl) typically using Br2 with FeBr3 or Cl2 with AlCl3. youtube.com

Sulfonation: Addition of a sulfonic acid group (–SO3H) using fuming sulfuric acid (SO3 in H2SO4). youtube.com

Friedel-Crafts Acylation/Alkylation: Attachment of acyl (–COR) or alkyl (–R) groups using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl3. youtube.com

The precise position of substitution on the benzene ring of this compound would depend on the interplay between the activating effect of the benzofuran oxygen and the electronic nature of the substituents at the 2- and 3-positions.

Cross-Coupling Reactions for Extended Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. researchgate.netlibretexts.org These reactions are fundamental in extending the structure of this compound by attaching aryl, vinyl, or alkynyl moieties.

The Suzuki-Miyaura coupling is a versatile reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems under basic conditions. libretexts.org

For a derivative of this compound, such as a halogenated version (e.g., 5-bromo-2-ethyl-1-benzofuran-3-carbaldehyde), a Suzuki-Miyaura reaction could be employed to introduce a variety of aryl or heteroaryl groups. A typical reaction involves a palladium catalyst like Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand, a base such as K3PO4 or K2CO3, and a solvent system like toluene/water or dioxane. mdpi.comresearchgate.net The reaction is noted for its high functional group tolerance, making it suitable for complex molecules. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh3)4 (5 mol%) | K3PO4 | Toluene/Water (4:1) | Good | mdpi.com |

| Aryl/Heteroaryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd2(dba)3 / Ligand 1 | KF | Dioxane | Good to Excellent | nih.gov |

| 6,8-Dibromo-thieno[3,2-c]quinoline-2-carboxylate | Arylboronic acids | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | Not specified | researchgate.net |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is characteristically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (typically CuI) and an amine base, such as triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

This methodology can be applied to a halogenated this compound to introduce alkynyl groups, which are valuable handles for further transformations or as components in materials with specific electronic properties. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org A one-pot, three-component synthesis strategy involving an initial Sonogashira coupling followed by a cyclization can be used to build 2,3-disubstituted benzofurans. nih.gov

Table 2: Conditions for Sonogashira Coupling Reactions

| Halide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine (e.g., Et3N) | Not specified | Classic C(sp2)-C(sp) bond formation. | wikipedia.orgorganic-chemistry.org |

| 2-Iodophenols | Terminal Acetylenes | Pd catalyst, CuI | Not specified | Not specified | One-pot synthesis of 2,3-disubstituted benzofurans. | nih.gov |

| 2-Hydroxyaryl Halides | Terminal Alkynes | Pd(II) acetate, Cu(I) iodide | Piperidine | N,N-dimethylformamide | Direct synthesis of benzofurans. | scielo.org.mx |

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed transformations are crucial for functionalizing the benzofuran core. Direct C-H activation/arylation offers an atom-economical alternative to traditional cross-couplings that avoids pre-functionalization of the heterocycle.

Research has demonstrated the direct 3-arylation of 2-ethylbenzofuran with a variety of aryl bromides. researchgate.net This reaction can be achieved with low palladium catalyst loadings (e.g., 0.1 mol% Pd(OAc)2) under phosphine-free conditions, representing a cost-effective and environmentally favorable method. researchgate.net The reaction of 2-ethylbenzofuran with electronically diverse aryl bromides, such as 4-bromobenzaldehyde (B125591) and 4-bromobenzonitrile, proceeds in good yields. researchgate.net For less reactive aryl bromides, a catalyst system like Pd(C3H5)Cl(dppb) may be employed. researchgate.net

Additionally, palladium-catalyzed Tsuji-Trost-type reactions have been developed for the nucleophilic substitution of substrates like benzofuran-2-ylmethyl acetates. unicatt.it This allows for the introduction of N, S, O, and C-nucleophiles at the position adjacent to the furan ring, further demonstrating the versatility of palladium catalysis in modifying benzofuran derivatives. unicatt.it

Table 3: Palladium-Catalyzed Direct Arylation of 2-Ethylbenzofuran

| Aryl Bromide | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(OAc)2 (0.1 mol%) | KOAc | DMAc | 150 °C | 72-82% | researchgate.net |

| 4-Bromopropiophenone | Pd(OAc)2 (0.1 mol%) | KOAc | DMAc | 150 °C | 72-82% | researchgate.net |

| 4-Bromobenzonitrile | Pd(OAc)2 (0.1 mol%) | KOAc | DMAc | 150 °C | 72-82% | researchgate.net |

| 4-Bromoanisole | Pd(C3H5)Cl(dppb) (0.5 mol%) | KOAc | DMAc | 150 °C | Moderate | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of these chemical transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational chemistry provides powerful insights into reaction pathways, transition states, and molecular properties that are often difficult to study experimentally.

Computational Chemistry Studies (DFT, Molecular Dynamics) of Reaction Pathways

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules. rsc.orgresearchgate.net For benzofuran derivatives, DFT calculations have been employed to explore various chemical properties and reaction mechanisms.

Studies on benzofuran-stilbene hybrids have used DFT (specifically the B3LYP functional) to analyze antioxidative activities by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). rsc.orgresearchgate.net These calculations help elucidate the preferred mechanism of action, such as hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), depending on the solvent environment. rsc.orgresearchgate.net

In the context of reaction mechanisms, DFT has been used to study the hydrodeoxygenation (HDO) of dibenzofuran, a related core structure. nih.gov Such studies calculate thermochemical parameters like Gibbs free energy change to map out the most favorable reaction pathways, whether it involves initial saturation of the phenyl rings or direct C-O bond cleavage. nih.gov These computational models can also predict the influence of solvents and temperature on reaction outcomes. nih.gov

For cycloaddition reactions involving benzofuran derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been performed to understand the regioselectivity of product formation. researchgate.net Similarly, the mechanism for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans has been investigated, proposing pathways that proceed via ortho-quinone methide intermediates. researchgate.net Computational studies can map potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of the reaction coordinate. researchgate.net

These computational approaches, while not always applied directly to this compound, provide a robust framework for predicting its reactivity and understanding the intricate mechanisms of its transformation into more complex structures.

Elucidation of Intermediates and Transition States

While specific experimental studies elucidating the intermediates and transition states for the synthesis of this compound are not extensively documented, a clear understanding can be derived from the well-established mechanism of the Vilsmeier-Haack reaction. wikipedia.org The process involves several key steps, each with distinct intermediates and transition states.

The initial step is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction between DMF and POCl₃. wikipedia.orgorganic-chemistry.org This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich 2-ethyl-1-benzofuran ring. The 2-ethyl-1-benzofuran is an activated aromatic system, and the formylation occurs at the C3 position, which is the most nucleophilic site.

The proposed reaction mechanism proceeds through the following stages:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org Theoretical studies on the formation of this complex have been conducted to understand its stability and reactivity. researchgate.net

Electrophilic Attack and Sigma-Complex Intermediate: The electron-rich 2-ethyl-1-benzofuran attacks the Vilsmeier reagent. This electrophilic aromatic substitution proceeds via a high-energy transition state leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma-complex or arenium ion. The positive charge in this intermediate is delocalized over the benzofuran ring system.

Deprotonation and Formation of the Iminium Salt: A base, which can be the dimethylamine (B145610) byproduct or another species in the reaction mixture, abstracts a proton from the C3 position of the sigma-complex. This step restores the aromaticity of the benzofuran ring and leads to the formation of a substituted iminium salt.

Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt during aqueous workup to yield the final product, this compound. jk-sci.com

Table 1: Key Intermediates in the Vilsmeier-Haack Formylation of 2-Ethyl-1-benzofuran

| Step | Intermediate Name | Chemical Structure | Description |

| 1 | Vilsmeier Reagent (Chloroiminium ion) | [ClCH=N(CH₃)₂]⁺ | The active electrophile formed from DMF and POCl₃. |

| 2 | Sigma-Complex (Arenium ion) | A resonance-stabilized cationic intermediate formed after the attack of 2-ethyl-1-benzofuran on the Vilsmeier reagent. | |

| 3 | Iminium Salt | Formed after deprotonation of the sigma-complex, leading to the restoration of the aromatic benzofuran ring. |

Kinetic and Thermodynamic Analyses of Synthetic Routes

Kinetic Analysis:

The reaction rate is also influenced by the solvent and the nature of the amide and the halogenating agent used. rsc.org The presence of transition metal ions has been reported to catalyze Vilsmeier-Haack reactions in some cases. researchgate.net

Thermodynamic Analysis:

Theoretical calculations on the formation of the Vilsmeier reagent from DMF and POCl₃ provide some insight into the thermodynamics of the initial step. researchgate.net The formation of the Vilsmeier complex is an equilibrium process, and its position is influenced by the reaction conditions.

The subsequent electrophilic substitution on the 2-ethyl-1-benzofuran ring is driven by the restoration of the stable aromatic system in the product. While the initial attack on the aromatic ring is energetically costly due to the temporary disruption of aromaticity in the sigma-complex, the subsequent deprotonation and rearomatization provide a strong thermodynamic driving force for the reaction to proceed to completion.

Table 2: Factors Influencing the Kinetics and Thermodynamics of the Synthesis

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Substrate Reactivity | The electron-donating ethyl group at the C2 position of the benzofuran ring increases its nucleophilicity, leading to a faster reaction rate compared to unsubstituted benzofuran. | The stability of the final product is a key thermodynamic driver. |

| Reagent Concentration | The rate is dependent on the concentrations of the substrate, DMF, and POCl₃, often following complex kinetics. | The equilibrium of the Vilsmeier reagent formation can be shifted by reactant concentrations. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. | The reaction is typically exothermic. |

| Solvent | The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. rsc.org | Solvent can affect the solvation of reactants and products, slightly altering the overall enthalpy change. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For 2-ethyl-1-benzofuran-3-carbaldehyde, a suite of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon resonances and offers insights into the molecule's conformation.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While specific experimental data for this compound is not extensively published, a representative analysis based on known chemical shift values for similar benzofuran (B130515) structures allows for a detailed theoretical assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzofuran ring system, the aldehydic proton, and the protons of the ethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The aldehydic proton is highly deshielded and would be observed as a singlet at approximately δ 10.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with their characteristic coupling pattern confirming their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 185-195 ppm. The aromatic and furan (B31954) ring carbons would resonate in the δ 110-160 ppm range. The carbons of the ethyl group would be found in the upfield region.

2D NMR Spectroscopy: To definitively connect the proton and carbon skeletons, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between J-coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection. It would also help in assigning the adjacent protons on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, a correlation between the aldehydic proton and the C3 and C4 carbons of the benzofuran ring would be expected, confirming the position of the formyl group. Similarly, correlations from the methylene protons of the ethyl group to C2 and C3 would solidify the assignment of the ethyl group at the 2-position.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~7.8 | ~123.0 |

| H-5 | ~7.4 | ~124.0 |

| H-6 | ~7.3 | ~121.0 |

| H-7 | ~7.6 | ~111.0 |

| CHO | ~10.1 | ~188.0 |

| CH₂ | ~3.0 (q) | ~22.0 |

| CH₃ | ~1.4 (t) | ~13.0 |

| C-2 | - | ~160.0 |

| C-3 | - | ~118.0 |

| C-3a | - | ~128.0 |

| C-7a | - | ~155.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity is indicated in parentheses (q = quartet, t = triplet).

Conformational Analysis via NMR

The conformation of this compound, particularly the orientation of the formyl and ethyl groups relative to the benzofuran ring, can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments (e.g., NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity.

For instance, an NOE between the aldehydic proton and the H-4 proton on the benzene ring would suggest a conformation where the aldehyde group is oriented towards the benzene part of the molecule. Similarly, NOEs between the methylene protons of the ethyl group and the H-4 proton could indicate a preferred rotational conformation of the ethyl group. The relative intensities of the NOE cross-peaks can provide semi-quantitative information about the internuclear distances, allowing for the determination of the predominant conformation in solution.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Detailed Vibrational Analysis and Band Assignments

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretching (aldehyde) | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 |

| C-H stretching (aliphatic) | 2980-2950, 2880-2860 | 2980-2950, 2880-2860 |

| C=O stretching (aldehyde) | ~1680 | ~1680 |

| C=C stretching (aromatic/furan) | 1600-1450 | 1600-1450 |

| C-O-C stretching (furan) | 1250-1050 | 1250-1050 |

| C-H bending (out-of-plane, aromatic) | 900-675 | Weak |

The most prominent band in the IR spectrum would be the strong absorption due to the C=O stretching of the aldehyde group, expected around 1680 cm⁻¹. The exact position of this band is sensitive to conjugation and electronic effects. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the benzofuran skeleton and the substituents.

Correlation with Theoretical Calculations (PED)

A more in-depth understanding of the vibrational spectra can be achieved by correlating the experimental data with theoretical calculations. Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies and intensities of molecules.

A Potential Energy Distribution (PED) analysis, performed as part of the theoretical calculations, allows for the quantitative assignment of each vibrational mode to the contributions of different internal coordinates (stretching, bending, etc.). This would provide a detailed and unambiguous assignment of the experimental FT-IR and FT-Raman bands, moving beyond simple group frequency correlations. For example, PED analysis could differentiate between the various C-C stretching modes within the benzofuran ring and quantify the coupling between different vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzofuran ring system is a chromophore, and the presence of the formyl group and the ethyl group would influence the position and intensity of the absorption maxima (λ_max). Typically, benzofuran derivatives exhibit strong absorptions in the UV region. For this compound, one would expect to see intense bands below 300 nm corresponding to π → π* transitions within the aromatic and furan rings. The conjugation of the aldehyde group with the benzofuran system would likely result in a shoulder or a distinct band at a longer wavelength, also attributable to a π → π* transition. A weak n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may be observed at an even longer wavelength, often above 300 nm, though it may be obscured by the more intense π → π* bands.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 220-280 | High |

| π → π (conjugated system) | 280-320 | Moderate to High |

| n → π* | >320 | Low |

The exact positions and intensities of these bands provide a characteristic fingerprint of the electronic structure of the molecule.

Electronic Transitions and Chromophoric Behavior

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The exact mass of this compound has been computed. nih.gov

Table 1: Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | nih.gov |

| Exact Mass | 174.068079557 Da | nih.gov |

| Monoisotopic Mass | 174.068079557 Da | nih.gov |

This interactive data table is based on computed data from PubChem.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides valuable information for confirming its structure. While a detailed experimental fragmentation analysis for this specific compound is not available, general fragmentation patterns for aldehydes and benzofuran derivatives can be considered. Aldehydes commonly undergo cleavage of the bonds adjacent to the carbonyl group, which can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Studies on other substituted benzofurans have also shown characteristic fragmentation pathways. nih.gov A GC-MS spectrum is available for this compound, which would contain information about its fragmentation pattern under electron ionization. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite the importance of this technique, a specific X-ray crystallographic study for this compound has not been found in the surveyed scientific literature. Therefore, no experimental data on its solid-state structure is currently available.

Quantum Chemical Calculations in Spectroscopic Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules.

Biological and Pharmaceutical Research Applications

Antioxidant and Anti-inflammatory Properties

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of compounds. nih.gov This assay measures the capacity of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov While specific DPPH assay results for 2-Ethyl-1-benzofuran-3-carbaldehyde are not prominently reported, studies on related benzofuran-2-one derivatives provide insights into the antioxidant potential of this class of compounds.

In a study evaluating various 3,3-disubstituted-3H-benzofuran-2-one derivatives, several compounds demonstrated significant radical scavenging activity. nih.gov The efficiency of these compounds was compared to Trolox, a well-known antioxidant standard. Notably, a 3-hydroxy benzofuran-2-one derivative with two hydroxyl groups in the ortho and meta positions exhibited exceptional activity, reducing three molecules of DPPH. nih.gov This suggests that the presence and position of hydroxyl groups on the benzofuran (B130515) ring system are critical for high radical scavenging capacity.

The antioxidant activity of benzofuran derivatives is also influenced by the solvent used in the assay, with different results observed in methanol (B129727) versus aprotic solvents like acetonitrile. nih.gov This indicates that the mechanism of radical scavenging can be affected by the surrounding chemical environment.

| Compound | DPPH Radical Scavenging Activity (rIC50 in Methanol) | Reference |

|---|---|---|

| Benzofuran-2-one derivative 9 | Comparable to Trolox (0.23) | nih.gov |

| Benzofuran-2-one derivative 15 | Comparable to Trolox (0.23) | nih.gov |

| Benzofuran-2-one derivative 18 | Moderate activity | nih.gov |

| Benzofuran-2-one derivative 20 | rIC50 of 0.17 | nih.gov |

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants that can inhibit lipid peroxidation are valuable for protecting biological systems from oxidative stress. nih.gov

Research on benzofuran derivatives has shown their potential to inhibit lipid peroxidation. For example, a water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was found to inhibit lipid peroxidation in rat liver mitochondria and microsomes. nih.gov In rat liver mitochondria, BFA increased the lag-time and decreased the extent of lipid peroxidation induced by ascorbate/Fe2+, with an IC50 value of approximately 12 microM. nih.gov In rat liver microsomes, it inhibited lipid peroxidation induced by both iron-dependent (NADPH/Fe2+/ADP) and iron-independent (cumene hydroperoxide) systems, with IC50 values of 25 and 30 microM, respectively. nih.gov

Furthermore, some 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to inhibit in vitro lipid peroxidation in rat brain homogenate, indicating their potential as neuroprotective agents with antioxidant properties. researchgate.net

| Compound/System | Inhibition of Lipid Peroxidation (IC50) | Reference |

|---|---|---|

| BFA in rat liver mitochondria (ascorbate/Fe2+ induced) | ~12 µM | nih.gov |

| BFA in rat liver microsomes (NADPH/Fe2+/ADP induced) | 25 µM | nih.gov |

| BFA in rat liver microsomes (cumene hydroperoxide induced) | 30 µM | nih.gov |

Other Biological Activities

α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is an important strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govfrontiersin.org Several studies have highlighted the potential of benzofuran derivatives as α-glucosidase inhibitors.

For instance, a series of biphenyl (B1667301) pyrazole-benzofuran hybrids were synthesized and evaluated for their in vitro inhibitory effect against α-glucosidase activity. nih.gov Many of these newly identified inhibitors were found to be significantly more active than the standard drug acarbose (B1664774), with IC50 values in the micromolar range. nih.gov Kinetic studies indicated that the most active compound acted as a competitive inhibitor of α-glucosidase. nih.gov

Another study investigated hydroxylated 2-phenylbenzofurans for their inhibitory activity against α-glucosidase. nih.gov All the tested compounds were more active against α-glucosidase than α-amylase, with one compound being 167 times more active than acarbose. nih.gov This compound was identified as a mixed-type inhibitor. nih.gov

Furthermore, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have also been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme, with IC50 values better than that of acarbose. researchgate.netmdpi.com

| Compound Class | α-Glucosidase Inhibition (IC50 Range) | Reference |

|---|---|---|

| Biphenyl pyrazole-benzofuran hybrids | 40.6 ± 0.2–164.3 ± 1.8 µM | nih.gov |

| Hydroxylated 2-phenylbenzofurans | Significantly more active than acarbose (IC50 = 750.0 ± 10.0 μM) | nih.gov |

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | 18.25 - 35.14 µM | mdpi.com |

Anti-malarial

There are currently no available studies that specifically evaluate the anti-malarial properties of this compound. Research in this area has focused on other derivatives within the benzofuran family.

Antiviral (e.g., HCV inhibitors)

A review of the scientific literature did not yield any studies concerning the antiviral activity of this compound, including its potential as an inhibitor of the Hepatitis C virus (HCV). While natural compounds and other heterocyclic molecules have been investigated as potential HCV inhibitors, this specific benzofuran derivative has not been a subject of this research.

Neuroprotective Activities (e.g., Anti-Alzheimer's)

The benzofuran scaffold is recognized for its potential neuroprotective effects, with various 2-arylbenzofuran derivatives being investigated for their role in addressing Alzheimer's disease. nih.govnih.govfrontiersin.org These studies explore the capacity of these compounds to inhibit cholinesterases and reduce amyloid-beta peptide aggregation. nih.govnih.gov However, there is no specific research that examines the neuroprotective activities of this compound.

Molecular Docking and Computational Biological Studies

Ligand-Protein Interactions and Binding Affinities

Computational studies involving molecular docking to understand ligand-protein interactions and binding affinities have been conducted for various benzofuran derivatives. researchgate.netnih.gov These studies are crucial for drug design and understanding the mechanism of action. However, no such studies have been published for this compound.

Identification of Potential Biological Targets (e.g., Sortase A, EGFR-TK, MPRO, PLPRO)

Research into the interaction of benzofuran derivatives with specific biological targets has been undertaken for compounds other than this compound. For instance, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potential inhibitors of Staphylococcus aureus Sortase A. nih.gov Other studies have focused on different heterocyclic structures as inhibitors for targets like EGFR-TK and the SARS-CoV-2 papain-like protease (PLpro). nih.govnih.gov There is no available data on the interaction of this compound with Sortase A, EGFR-TK, MPRO, or PLPRO.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics simulations have been employed to study the behavior of ligand-receptor complexes for some benzofuran-tetrazole derivatives, particularly in the context of Alzheimer's disease research. nih.gov This computational technique provides insights into the stability and dynamics of these interactions. To date, no molecular dynamics simulation studies have been reported for this compound.

In Silico Analysis Reveals Favorable Drug-Like Properties and ADMET Profile for this compound

The synthetic compound this compound has been the subject of computational studies to assess its potential as a drug candidate. These in silico analyses, focusing on its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, suggest that the molecule possesses characteristics favorable for pharmaceutical development.

The evaluation of a compound's drug-likeness is a critical early step in the drug discovery process. It helps to predict whether a molecule has properties that would make it a likely orally active drug in humans. A key tool in this assessment is Lipinski's "Rule of Five," which outlines physicochemical parameter ranges associated with good oral bioavailability.

Computational screening of this compound has provided key data points for this analysis. The compound has a molecular weight of 174.20 g/mol , well within the "less than 500 Daltons" guideline of Lipinski's rule. nih.gov Its lipophilicity, measured as the logarithm of the octanol-water partition coefficient (XLogP3-AA), is 2.6, also adhering to the rule's criterion of being not greater than 5. nih.gov Furthermore, the molecule has zero hydrogen bond donors and two hydrogen bond acceptors (one in the furan (B31954) ring and one in the aldehyde group), satisfying the requirements of having no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. nih.gov

These parameters are crucial as they influence a drug's absorption and ability to permeate cell membranes. The adherence of this compound to all criteria of Lipinski's Rule of Five suggests a high probability of good oral bioavailability.

Beyond the initial drug-likeness screening, more detailed ADMET predictions are essential to forecast a compound's behavior within the body. While specific experimental data for this compound is not publicly available, in silico methods are widely used to model these properties for benzofuran derivatives. nih.govmdpi.com These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), predict a compound's pharmacokinetic and toxicological profile based on its chemical structure. mdpi.com

For benzofuran derivatives in general, these predictive studies assess properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP450) enzymes (which are crucial for drug metabolism), and potential toxicity. researchgate.net The goal of these in silico predictions is to identify and filter out compounds with undesirable ADMET properties early in the drug development pipeline, thereby reducing the likelihood of late-stage failures. While detailed predictive values for this compound are not found in the reviewed literature, the favorable physicochemical properties suggest it would be a promising candidate for such computational ADMET profiling.

Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five

| Property | Value for this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight | 174.20 g/mol nih.gov | < 500 g/mol |

| LogP (XLogP3-AA) | 2.6 nih.gov | ≤ 5 |

| Hydrogen Bond Donors | 0 nih.gov | ≤ 5 |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 |

Future Research Directions and Potential Applications

Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity

The efficient and selective synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde is paramount for its further investigation and potential applications. While specific high-yield syntheses for this exact compound are not extensively documented, research on related 3-formylbenzofurans offers valuable insights. A notable strategy involves the rearrangement and subsequent transformation of 2-hydroxychalcones. This method has demonstrated high selectivity in producing 3-formylbenzofurans. nih.gov The process utilizes a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate, which can be selectively converted to the desired 3-formylbenzofuran isomer under specific reaction conditions, such as using p-toluenesulfonic acid in hexafluoro-2-propanol. nih.gov This approach has been successfully applied to the synthesis of the natural product puerariafuran, showcasing its practicality. nih.gov

Future research could focus on adapting and optimizing such methodologies for the specific synthesis of this compound. This would involve a systematic investigation of reaction parameters, including catalysts, solvents, and temperature, to maximize yield and purity. The development of a robust and scalable synthetic route is a critical first step towards unlocking the full potential of this compound.

Exploration of Derivatization for Tailored Biological Activity

The benzofuran (B130515) scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Derivatization of the this compound core presents a significant opportunity to generate a library of novel compounds with tailored biological activities. The aldehyde functional group at the 3-position is a versatile handle for a wide range of chemical transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. Each of these derivatives would possess distinct physicochemical properties and, consequently, potentially different biological activities.

For instance, studies on other benzofuran derivatives have shown that modifications at various positions on the benzofuran ring can significantly impact their therapeutic properties. The introduction of different substituents can modulate activity, selectivity, and pharmacokinetic profiles. The diverse biological activities reported for benzofuran derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the potential for discovering potent and selective agents through the derivatization of this compound. nih.gov

Advanced Computational Studies for Rational Drug Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. For this compound, advanced computational studies could provide crucial insights into its potential as a drug-like molecule and guide the design of its derivatives. Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of the compound and its derivatives with various biological targets, such as enzymes and receptors implicated in disease.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of its derivatives to establish a correlation between their chemical structures and biological activities. This would facilitate the identification of key structural features responsible for a desired pharmacological effect. The physicochemical properties of this compound, such as its molecular weight of 174.20 g/mol and a computed XLogP3 value of 2.6, provide a solid foundation for its evaluation as a potential lead compound. nih.gov

Investigation of New Therapeutic Avenues beyond Current Research

The benzofuran nucleus is a recurring motif in a wide array of therapeutic agents with diverse pharmacological actions. nih.gov While the specific therapeutic potential of this compound is yet to be determined, the established activities of its chemical relatives suggest several promising avenues for investigation. These include:

Anticancer Activity: Many benzofuran derivatives have demonstrated potent anticancer properties. nih.gov Future studies could involve screening this compound and its derivatives against a panel of cancer cell lines to assess their cytotoxic and antiproliferative effects.

Antimicrobial Activity: The benzofuran scaffold is also associated with antibacterial and antifungal activities. nih.gov Investigating the efficacy of this compound against various pathogenic microorganisms could lead to the development of new anti-infective agents.

Anti-inflammatory and Analgesic Effects: Some benzofuran derivatives have shown promise as anti-inflammatory and analgesic agents. nih.gov Preclinical studies could be designed to evaluate the potential of this compound in these therapeutic areas.

Neuroprotective Properties: Given the role of some benzofurans in the central nervous system, exploring the neuroprotective potential of this compound in models of neurodegenerative diseases could be a worthwhile endeavor. nih.gov

Potential in Agrochemical Innovations

The application of benzofuran derivatives is not limited to pharmaceuticals; they also hold potential in the field of agrochemicals. A patent for benzofuran derivatives highlights their utility as pesticides, specifically for their insecticidal, acaricidal, and nematicidal effects. This suggests that this compound and its derivatives could be investigated for their potential as active ingredients in new crop protection products.

Future research in this area would involve screening the compound and its analogues for their efficacy against a range of agricultural pests. Structure-activity relationship studies could then be conducted to optimize their pesticidal activity while ensuring minimal environmental impact and toxicity to non-target organisms. The development of novel agrochemicals is crucial for sustainable agriculture, and the benzofuran scaffold represents a promising starting point for such innovations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-Ethyl-1-benzofuran-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Route : Start with a benzofuran precursor, such as 2-carboxy benzaldehyde, and introduce the ethyl group via alkylation or Friedel-Crafts acylation. Use K₂CO₃ as a base in ethyl methyl ketone under reflux (10–12 hours) to facilitate coupling reactions .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature to improve yield. Validate purity via melting point analysis and NMR spectroscopy.

Q. How can researchers ensure the purity of this compound during isolation?

- Methodology :

- Purification : Employ column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., 10–30% ethyl acetate in hexane). Confirm homogeneity using GC-MS or high-resolution mass spectrometry (HRMS).

- Handling : Store purified samples in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation or degradation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) and reference tetramethylsilane (TMS). Key signals include the aldehyde proton (~9.8–10.0 ppm) and benzofuran ring protons (6.8–7.5 ppm).

- FT-IR : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and benzofuran C-O-C vibrations (1240–1270 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Process data with SHELX (SHELXL for refinement, SHELXS for structure solution) to generate anisotropic displacement parameters .

- Validation : Cross-check bond lengths and angles against Cambridge Structural Database (CSD) entries for similar benzofuran derivatives. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., DFT vs. crystallographic results)?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry. Compare theoretical bond angles/dihedrals with SC-XRD data.

- Discrepancy Analysis : If deviations exceed 2–3%, re-examine crystal lattice effects (e.g., hydrogen bonding, π-π stacking) that DFT may not fully capture. Use WinGX to analyze intermolecular interactions .

Q. What strategies are effective for analyzing degradation products or impurities in this compound under varying storage conditions?

- Methodology :

- Stability Testing : Accelerate degradation using thermal stress (40–60°C) or UV exposure. Monitor via HPLC-DAD/UV with a C18 column (acetonitrile/water mobile phase).

- Impurity Profiling : Employ LC-QTOF-MS to identify degradation products. Compare fragmentation patterns with spectral libraries or synthetic standards .

Methodological Best Practices

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

- Methodology :

- Interlab Studies : Share detailed protocols (solvent grades, equipment calibration) via platforms like Zenodo or protocols.io . Use statistical tools (e.g., RSD <5% for yields) to assess variability.

- Reference Standards : Include a commercially available benzofuran derivative (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) as an internal control .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。